molecular formula C10H10ClNO2 B1610348 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one CAS No. 711-85-3

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B1610348
CAS No.: 711-85-3
M. Wt: 211.64 g/mol
InChI Key: KARLWXPEKSFFJC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a chloromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl isocyanate with 2-chloromethyl-2-oxazoline in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization and Ring-Opening: The oxazolidinone ring can undergo cyclization or ring-opening reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound can be obtained.

Scientific Research Applications

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers use it to study the interactions of oxazolidinone derivatives with biological targets, contributing to the development of new therapeutic agents.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways. The phenyl group may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)isoxazoles: These compounds also contain a chloromethyl group but differ in the heterocyclic ring structure.

    3-Phenyl-1,3-oxazolidin-2-one: Lacks the chloromethyl group, which affects its reactivity and applications.

    2-Chloro-5-(chloromethyl)pyridine: Contains a pyridine ring instead of an oxazolidinone ring, leading to different chemical properties and uses.

Uniqueness

5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one is unique due to the combination of its oxazolidinone ring, chloromethyl group, and phenyl group

Properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARLWXPEKSFFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474105
Record name 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-85-3
Record name 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-phenyl-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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